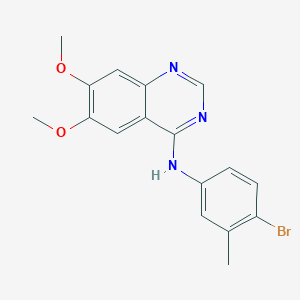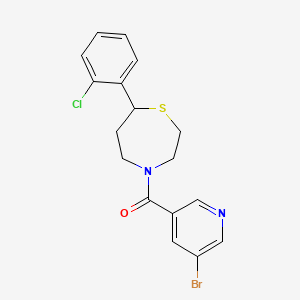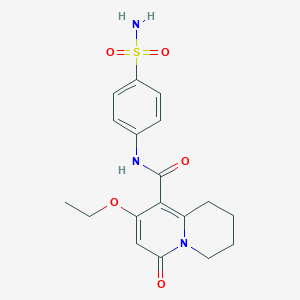
5-Chloropentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropentanamide: is an organic compound with the molecular formula C5H10ClNO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
Chemistry: 5-Chloropentanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and as a model compound for understanding amide bond formation and cleavage.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives are investigated for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Safety and Hazards
The safety information for 5-Chloropentanamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the mechanism of action of a compound is typically associated with its interaction with specific proteins or enzymes in the body
Mode of Action
The interaction of a compound with its targets often results in changes in cellular processes, which can lead to observable effects
Biochemical Pathways
The biochemical pathways affected by 5-Chloropentanamide are currently unknown. Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes involved in the pathway
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body These properties can significantly impact the bioavailability of a compound, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
These effects can be observed at the molecular level (e.g., changes in gene expression or protein function) and at the cellular level (e.g., changes in cell behavior or morphology)
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For example, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how effectively it interacts with its targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Chloropentanamide can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with ammonia or an amine. The reaction typically proceeds under mild conditions, with the elimination of water to form the amide bond.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 5-chloropentanenitrile. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions to convert the nitrile group to an amide group.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Chloropentanamide can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: 5-Chloropentanoic acid.
Reduction: 5-Chloropentylamine.
Substitution: 5-Hydroxypentanamide.
Comparaison Avec Des Composés Similaires
5-Bromopentanamide: Similar structure with a bromine atom instead of chlorine.
5-Iodopentanamide: Similar structure with an iodine atom instead of chlorine.
5-Fluoropentanamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 5-Chloropentanamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Propriétés
IUPAC Name |
5-chloropentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPLYSRLHGHNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2791868.png)
![ethyl 5-(3-fluorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclohexanecarboxamide](/img/structure/B2791873.png)
![N-[(3-Propan-2-yloxyphenyl)methyl]-N-(2-pyrazol-1-ylethyl)prop-2-enamide](/img/structure/B2791874.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)
![2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2791879.png)



![diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2791884.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)


